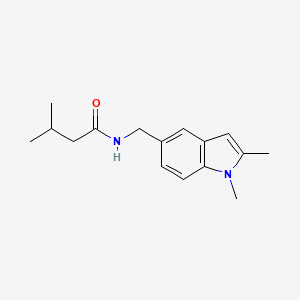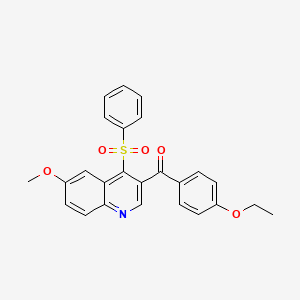
4-(benzenesulfonyl)-3-(4-ethoxybenzoyl)-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Ethoxyphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone” is a chemical compound with the molecular formula C26H23NO5S . It has an average mass of 461.530 Da and a monoisotopic mass of 461.129700 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline scaffold, which is a vital structure in drug discovery . It also contains ethoxy, methoxy, and phenylsulfonyl functional groups .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 697.0±55.0 °C at 760 mmHg, and a flash point of 375.4±31.5 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its LogP is 4.91 .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes : Various methods for synthesizing quinoline derivatives related to (4-Ethoxyphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone have been explored. For instance, Mizuno et al. (2006) detail efficient syntheses of related quinoline carboxylates using methanesulfonyl as a protective group in a Friedel–Crafts reaction, indicating possible synthetic pathways for similar compounds (Mizuno et al., 2006).
Fluorescence Properties : Hirano et al. (2004) describe a novel fluorophore, 6-methoxy-4-quinolone, which shows strong fluorescence in a wide pH range, highlighting the potential of quinoline derivatives in biomedical analysis (Hirano et al., 2004).
Electrochemical Synthesis : Largeron and Fleury (1998) present a one-pot electrochemical synthesis method for benzoxazine derivatives starting from a quinoline-based methanone. This indicates the potential of electrochemical methods in synthesizing complex quinoline derivatives (Largeron & Fleury, 1998).
Radiosynthesis Applications : Kitson et al. (2010) developed a method for the carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative, demonstrating the utility of quinoline derivatives in radiopharmaceuticals (Kitson et al., 2010).
Biological and Pharmacological Research
Antiproliferative Activities : Tseng et al. (2013) investigated certain 3-phenylquinolinylchalcone derivatives for their antiproliferative activities, suggesting the potential of quinoline derivatives in cancer research (Tseng et al., 2013).
Antiviral Research : In 2019, Tseng et al. designed novel 3-arylquinoxaline derivatives, including quinoline-based compounds, which showed significant inhibition of dengue virus replication, highlighting the antiviral potential of quinoline derivatives (Tseng, Han, & Tang, 2019).
Antimicrobial Agents : Alavi et al. (2017) investigated the synthesis of quinoxaline sulfonamides, derived from quinoxaline analogs, for their antibacterial activities, demonstrating the potential use of quinoline derivatives in developing new antimicrobial agents (Alavi et al., 2017).
Neuroprotective Activities : Szydlowska et al. (2007) explored the neuroprotective potential of mGlu1 and mGlu5 antagonists, including quinoline derivatives, in vitro and in vivo, suggesting their utility in neuroprotection research (Szydlowska et al., 2007).
Cytotoxic Evaluation in Cancer : Chen et al. (2002) synthesized and evaluated the cytotoxicity of various 4-anilinofuro[2,3-b]quinoline derivatives in a range of human cancer cell lines, indicating the role of quinoline derivatives in cancer therapy research (Chen et al., 2002).
Copolymer Synthesis for Conductivity : Turac et al. (2011) synthesized electrochemical copolymers of quinoxaline derivatives, demonstrating the potential of quinoline derivatives in developing conducting materials (Turac et al., 2011).
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-3-31-18-11-9-17(10-12-18)24(27)22-16-26-23-14-13-19(30-2)15-21(23)25(22)32(28,29)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTSZWLWRUZQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
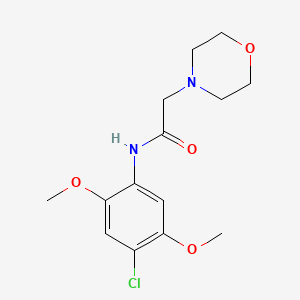


![1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2579789.png)
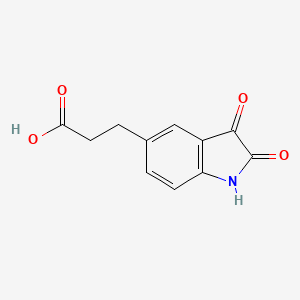
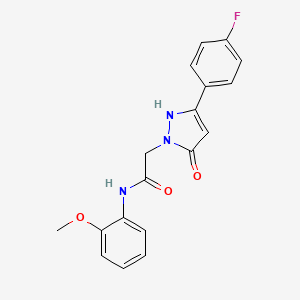
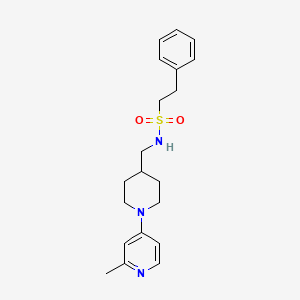
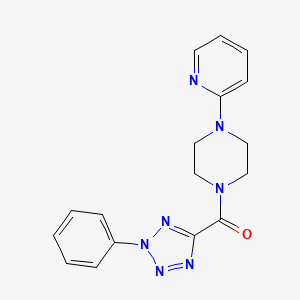

![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2579800.png)
![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)

![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)
